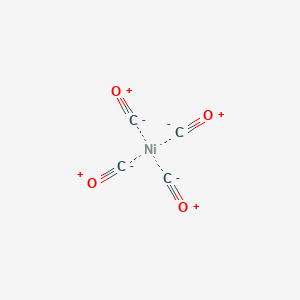

Nickel tetracarbonyl

Übersicht

Beschreibung

Nickel tetracarbonyl, also known as tetracarbonylnickel, is a nickel(0) organometallic compound with the chemical formula Ni(CO)₄. This colorless liquid is the principal carbonyl of nickel and is known for its high toxicity and volatility. It was first discovered by Ludwig Mond in 1890 and is primarily used in the Mond process for producing high-purity nickel .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nickel tetracarbonyl is synthesized by the direct reaction of nickel metal with carbon monoxide. The reaction typically occurs at temperatures between 50°C and 60°C and under a pressure of 1-2 atmospheres of carbon monoxide:

Ni+4CO→Ni(CO)4

Industrial Production Methods: In industrial settings, this compound is produced through the Mond process. This process involves the following steps:

- Nickel oxide is reduced to nickel metal using hydrogen gas.

- The nickel metal is then reacted with carbon monoxide to form this compound.

- The this compound is decomposed at higher temperatures to yield high-purity nickel and carbon monoxide .

Types of Reactions:

- this compound can be oxidized by halogens such as chlorine to form nickel chloride and carbon monoxide:

Oxidation: Ni(CO)4+2Cl2→NiCl2+4CO

this compound can be reduced to nickel metal by heating:Reduction: Ni(CO)4→Ni+4CO

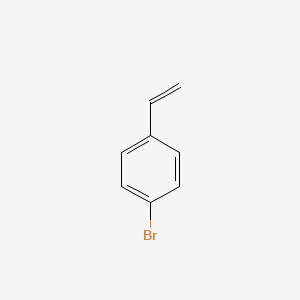

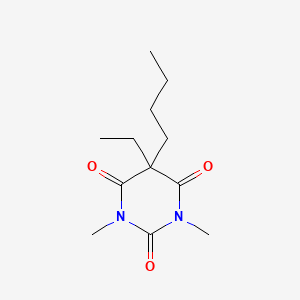

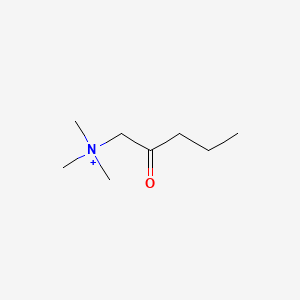

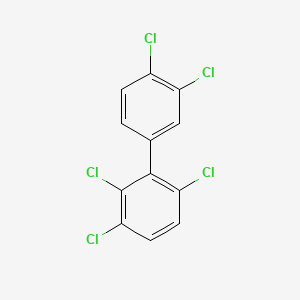

Substitution: this compound can undergo substitution reactions with alkyl and aryl halides to form carbonylated organic products.

Common Reagents and Conditions:

Oxidation: Halogens (e.g., chlorine) under ambient conditions.

Reduction: Heating in the absence of air.

Substitution: Alkyl and aryl halides under mild conditions.

Major Products Formed:

Oxidation: Nickel chloride and carbon monoxide.

Reduction: Nickel metal and carbon monoxide.

Substitution: Carbonylated organic products.

Wissenschaftliche Forschungsanwendungen

Nickel tetracarbonyl has several applications in scientific research and industry:

Wirkmechanismus

Nickel tetracarbonyl exerts its effects through the coordination of carbon monoxide ligands to the nickel center. The carbon monoxide ligands donate electron density to the nickel atom, stabilizing the compound. The molecular targets and pathways involved include the interaction of this compound with other metal centers and organic molecules, leading to the formation of various nickel-containing compounds .

Vergleich Mit ähnlichen Verbindungen

Nickel tetracarbonyl is unique among metal carbonyls due to its high volatility and toxicity. Similar compounds include:

- Chromium hexacarbonyl (Cr(CO)₆)

- Molybdenum hexacarbonyl (Mo(CO)₆)

- Tungsten hexacarbonyl (W(CO)₆)

- Iron pentacarbonyl (Fe(CO)₅)

These compounds share similar properties, such as being metal carbonyls, but differ in their metal centers and the number of carbon monoxide ligands. This compound is distinct due to its use in the Mond process and its high volatility .

Eigenschaften

CAS-Nummer |

13463-39-3 |

|---|---|

Molekularformel |

C4NiO4 |

Molekulargewicht |

170.73 g/mol |

IUPAC-Name |

carbon monoxide;nickel |

InChI |

InChI=1S/4CO.Ni/c4*1-2; |

InChI-Schlüssel |

AWDHUGLHGCVIEG-UHFFFAOYSA-N |

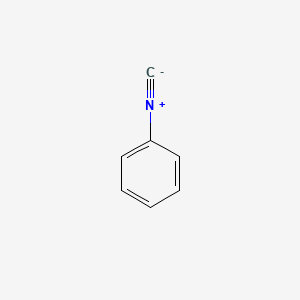

SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |

Kanonische SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |

Siedepunkt |

43 °C |

Dichte |

Relative density (water = 1): 1.3 |

melting_point |

-25 °C |

| 13463-39-3 | |

Physikalische Beschreibung |

VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |

Löslichkeit |

Solubility in water, g/l at 20 °C: 0.02 (practically insoluble) |

Synonyme |

nickel carbonyl nickel tetracarbonyl |

Dampfdichte |

Relative vapor density (air = 1): 5.9 |

Dampfdruck |

Vapor pressure, kPa at 25.8 °C: 53 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-2-(indol-3-yl)-2-(methylthio)ethyl]indole-3-carboxamide](/img/structure/B1200511.png)